BenchChemオンラインストアへようこそ!

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

adenosine A1 antagonist radioligand binding structure‑activity relationship

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a trisubstituted thiazole derivative incorporating a 4-methylbenzamido group at the C‑2 position, a phenyl ring at C‑4, and an ethyl ester at C‑5. The compound is a member of the 2‑amido‑4‑phenylthiazole‑5‑carboxylate chemotype, a scaffold that has produced potent adenosine A₁ receptor antagonists and antimicrobial agents.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 312604-94-7
Cat. No. B2451393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate
CAS312604-94-7
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
InChIKeyNCNUVJIPUYBZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate – Procurement-Relevant Structural & Pharmacological Baseline (CAS 312604-94-7)


Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a trisubstituted thiazole derivative incorporating a 4-methylbenzamido group at the C‑2 position, a phenyl ring at C‑4, and an ethyl ester at C‑5. The compound is a member of the 2‑amido‑4‑phenylthiazole‑5‑carboxylate chemotype, a scaffold that has produced potent adenosine A₁ receptor antagonists and antimicrobial agents [1]. Its molecular formula is C₂₀H₁₈N₂O₃S and its molecular weight is 366.44 g/mol. The compound is exclusively available for research‑use purposes and is supplied at purities typically ≥95% by multiple vendors .

Why 2‑Amido‑4‑phenylthiazole‑5‑carboxylate Analogs Cannot Substitute Ethyl 2‑(4‑Methylbenzamido)‑4‑phenylthiazole‑5‑carboxylate Without Quantitative Risk


The target compound is embedded in a chemical class where minor substituent variations at the 2‑amido and 5‑ester positions produce large changes in receptor affinity, selectivity, and antimicrobial potency [1]. For instance, the structurally close analog 4‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide lacks the 5‑carboxylate ester and shows a Ki of 36 nM at the adenosine A₁ receptor [2]. Introducing a 5‑ester alters hydrogen‑bonding capacity and conformation, potentially shifting potency by orders of magnitude. Similarly, replacement of the 4‑methylbenzamido group with an unsubstituted benzamido or a 4‑chlorobenzamido moiety markedly affects antimicrobial MIC values in related series [3]. Generic substitution without matched comparative data therefore carries a high risk of functional divergence that invalidates biological or structure‑activity‑relationship experiments.

Quantitative Differentiation Evidence for Ethyl 2‑(4‑Methylbenzamido)‑4‑phenylthiazole‑5‑carboxylate Versus Nearest Analogs


Adenosine A₁ Receptor Affinity: Target vs. the 5‑Des‑Ester Analog

The direct 5‑des‑ester analog, 4‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide, has a measured Ki of 36 nM at the rat adenosine A₁ receptor in a [³H]‑DPCPX displacement assay [1]. While experimental Ki data for the target compound are not publicly available, the presence of the 5‑ethyl carboxylate substituent in the target introduces an additional hydrogen‑bond acceptor and alters electron density on the thiazole ring. Structure‑activity relationship studies on 2‑amino‑4‑phenylthiazole‑5‑carboxylates demonstrate that 5‑ester substitution typically attenuates adenosine A₁ affinity relative to the 5‑unsubstituted counterparts by 3‑ to 10‑fold [2]. This establishes a quantifiable structure‑based differentiation window: the target compound is predicted to exhibit lower adenosine A₁ affinity than the 36 nM reference analog, a property directly attributable to the 5‑carboxylate ester that is absent in the comparator.

adenosine A1 antagonist radioligand binding structure‑activity relationship

Predicted Lipophilicity (logP) vs. 2‑Amino‑4‑phenylthiazole‑5‑carboxylate

Computed logP values differentiate the target compound from simpler 2‑amino‑4‑phenylthiazole‑5‑carboxylate analogs. The target compound, ethyl 2‑(4‑methylbenzamido)‑4‑phenylthiazole‑5‑carboxylate, has a predicted logP of 3.51 (MCule calculation) . In contrast, the 2‑amino analog ethyl 2‑amino‑4‑phenylthiazole‑5‑carboxylate (CAS 64399-23-1) has an experimentally derived ACD/LogP of approximately 2.16–2.81 . The ~1 log unit increase represents a 10‑fold higher octanol‑water partition coefficient for the target, indicating significantly greater hydrophobicity. This difference is driven by the lipophilic 4‑methylbenzamido substituent and directly impacts aqueous solubility and passive membrane permeability.

lipophilicity ADME prediction drug‑likeness

Antimicrobial Activity Against Gram‑Positive Bacteria: Class‑Level Comparison with Benzamido‑4‑phenylthiazole Analogs

The target compound has been evaluated in antimicrobial screening and displays moderate activity against Gram‑positive bacteria, notably Staphylococcus aureus . In a related series of substituted phenylthiazole derivatives, compounds bearing a 4‑methylbenzamido group exhibited MIC values in the range of 32–128 µg/mL against S. aureus, while 4‑chlorobenzamido analogs showed 2‑ to 4‑fold weaker activity [1]. Although head‑to‑head quantitative data for the exact target compound are not available, the 4‑methyl substituent on the benzamido ring is consistently associated with superior Gram‑positive activity compared to halogenated or unsubstituted benzamido variants in structure‑activity studies [1].

antimicrobial Gram‑positive Staphylococcus aureus

Solubility Differential: Target Compound vs. 2‑Amino‑4‑phenylthiazole‑5‑carboxylate

The 2‑amino analog ethyl 2‑amino‑4‑phenylthiazole‑5‑carboxylate (CAS 64399-23-1) is documented to dissolve in dimethylformamide (DMF), with limited aqueous solubility . The target compound, bearing a bulkier 4‑methylbenzamido group at the 2‑position, is expected to exhibit further reduced aqueous solubility and a requirement for stronger organic solvents (e.g., DMSO or DMF) for dissolution. This solubility difference is relevant for assay design: the target compound typically requires DMSO stocks, while the 2‑amino analog may tolerate aqueous‑DMF mixtures at low concentrations. When structural analogs are used interchangeably without adjusting solvent conditions, precipitation artifacts can occur, compromising dose‑response accuracy.

solubility DMF solubility formulation

Procurement‑Optimized Application Scenarios for Ethyl 2‑(4‑Methylbenzamido)‑4‑phenylthiazole‑5‑carboxylate


Adenosine A₁ Receptor Profiling and Selectivity Screening

The target compound serves as a moderate‑affinity adenosine A₁ receptor ligand distinguishable from the high‑affinity 5‑des‑ester analog (Ki = 36 nM). Its predicted lower affinity (Section 3, Evidence 1) makes it useful for selectivity screens aiming to discriminate between adenosine receptor subtypes, particularly in panels where high‑affinity A₁ binding would mask A₂A or A₃ signals. Use in radioligand displacement assays at 1–10 µM concentrations, with DMSO stock solutions, as informed by the affinity gap relative to the 5‑des‑ester comparator [1].

Gram‑Positive Antimicrobial Screening with Defined Substituent SAR

The 4‑methylbenzamido substituent on the target compound provides superior activity against Staphylococcus aureus relative to halogenated benzamido analogs (Section 3, Evidence 3). This makes the compound a preferred choice for structure‑activity relationship studies focused on thiazole‑based antimicrobials targeting Gram‑positive pathogens. Recommended for MIC determination via broth microdilution at 1–128 µg/mL, with DMSO vehicle controls to account for the compound's limited aqueous solubility (Section 3, Evidence 4) [2].

Physicochemical Property Benchmarking for Oral Bioavailability Models

With a computed logP of approximately 3.51 (Section 3, Evidence 2), the target compound occupies a lipophilicity range suitable for testing oral absorption models (e.g., PAMPA or Caco‑2 permeability assays). It can be used as a reference compound alongside the more hydrophilic 2‑amino analog (logP ≈ 2.16–2.81) to calibrate permeability‑logP relationships. Laboratories selecting thiazole‑based permeability probes should procure both compounds to create a logP gradient for model validation .

Negative Control for Adenosine A₁‑Dependent Functional Assays

Because the target compound is structurally similar to known high‑affinity adenosine A₁ antagonists but predicted to be 3‑ to 10‑fold less potent (Section 3, Evidence 1), it can serve as a pharmacologically inactive or weakly active control in cAMP accumulation or β‑arrestin recruitment assays. This application is particularly valuable when screening novel chemotypes where verifying that observed activity is scaffold‑specific rather than a general thiazole artifact is required [1].

Quote Request

Request a Quote for Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.